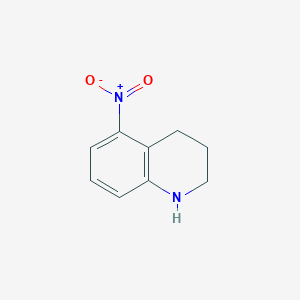

5-Nitro-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

Molecular Structure Analysis

The saturated part of the 5-Nitro-1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence. High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

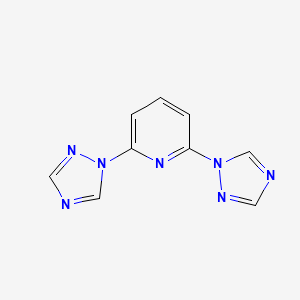

High Nitrogen Energetic Compounds

5-Nitro-1,2,3,4-tetrahydroquinoline has been explored for its potential in creating high nitrogen energetic compounds. These compounds are characterized by their high nitrogen content, which contributes to a high positive heat of formation and makes them suitable for applications requiring high energy density . The nitration of related tetrazoles has led to the development of compounds with good oxygen balance, indicating potential for use in explosives and propellants .

Organic Synthesis and Functionalization

The compound serves as a precursor for various functionalization reactions in organic synthesis. Recent advances have highlighted its role in multicomponent reactions, particularly in the C(1)-functionalization of tetrahydroisoquinolines . This functionalization is crucial for synthesizing biologically active molecules and alkaloids, which have a wide range of applications in medicinal chemistry .

Medicinal Chemistry and Drug Design

Isoquinoline alkaloids, to which 5-Nitro-1,2,3,4-tetrahydroquinoline is related, are significant in medicinal chemistry. They form the backbone of many synthetic compounds that exhibit biological activities against infective pathogens and neurodegenerative disorders . The structural diversity of these compounds allows for extensive structure-activity relationship (SAR) studies, leading to the development of new therapeutic agents .

Antioxidant and Corrosion Inhibition

In the field of materials science, 5-Nitro-1,2,3,4-tetrahydroquinoline and its derivatives are used as antioxidants and corrosion inhibitors . Their ability to prevent oxidative damage and corrosion makes them valuable in protecting materials and increasing the longevity of various industrial products .

Dye Industry

The compound is an active component in the synthesis of various dyes. Its structural properties make it suitable for creating dyes with specific characteristics, such as stability and colorfastness . The versatility of its derivatives allows for a broad spectrum of colors and applications in the textile industry .

Energetic Material Research

Research into energetic materials often involves the study of compounds like 5-Nitro-1,2,3,4-tetrahydroquinoline due to their potential in creating substances with high energy release upon decomposition. These materials are essential for military and aerospace applications where performance and reliability are critical .

Neuropharmacology

Given the structural similarity to natural isoquinoline alkaloids, derivatives of 5-Nitro-1,2,3,4-tetrahydroquinoline are studied for their neuropharmacological properties. They may influence neurotransmitter systems and could lead to new treatments for neurological conditions .

Catalysis

Derivatives of 5-Nitro-1,2,3,4-tetrahydroquinoline are also used in catalysis, particularly in asymmetric synthesis. They can act as chiral scaffolds, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry for creating drugs with specific desired effects .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1,2,3,4-tetrahydroquinoline derivatives, which includes 5-Nitro-1,2,3,4-tetrahydroquinoline, is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that consists of RORα, RORβ, and RORγ . It is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The 1,2,3,4-tetrahydroquinoline derivatives act as novel RORγ inverse agonists . They effectively inhibit the RORγ transcriptional activity and exhibit excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex .

Biochemical Pathways

The 1,2,3,4-tetrahydroquinoline derivatives, including 5-Nitro-1,2,3,4-tetrahydroquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Pharmacokinetics

The representative compounds of 1,2,3,4-tetrahydroquinoline derivatives demonstrated reasonable antiproliferative activity .

Result of Action

The 1,2,3,4-tetrahydroquinoline derivatives potently inhibited colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, they effectively suppressed tumor growth in a 22Rv1 xenograft tumor model in mice .

Action Environment

It is known that the synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves a three-component cascade reaction , which could potentially be influenced by environmental factors such as temperature and pressure.

Eigenschaften

IUPAC Name |

5-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKNPFUKDWYVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479097 | |

| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39217-91-9 | |

| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

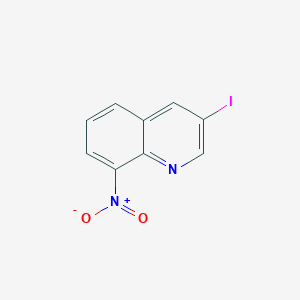

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

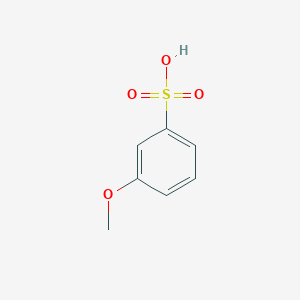

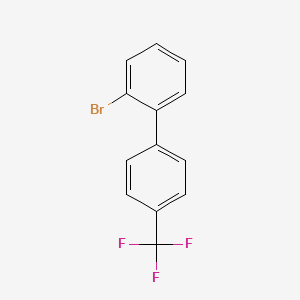

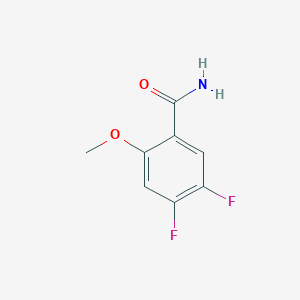

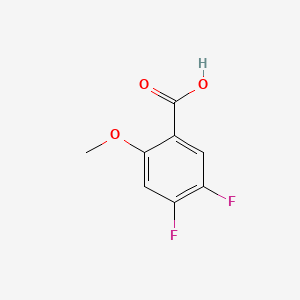

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)